molecular formula C6H8O4 B12664306 Vinyl hydrogen succinate CAS No. 44912-22-3

Vinyl hydrogen succinate

Cat. No.: B12664306
CAS No.: 44912-22-3
M. Wt: 144.12 g/mol
InChI Key: LYHBGVUSOICOJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl hydrogen succinate can be synthesized through the esterification of succinic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Vinyl hydrogen succinate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of succinic acid derivatives.

    Reduction: Formation of butanediol derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted succinate derivatives.

Scientific Research Applications

Vinyl hydrogen succinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of vinyl hydrogen succinate involves its interaction with various molecular targets and pathways. The vinyl group can undergo radical-mediated reactions, leading to the formation of reactive intermediates. These intermediates can further participate in various chemical transformations, contributing to the compound’s reactivity and versatility. Additionally, the succinate moiety can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Vinyl hydrogen succinate can be compared with other similar compounds such as:

    Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.

    Vinyl sulfonate: Utilized in the synthesis of sulfonated polymers and as a reagent in organic synthesis.

    Vinyl bromide: Employed in cross-coupling reactions and as a precursor for various vinyl derivatives.

Uniqueness: this compound is unique due to the presence of both vinyl and succinate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Biological Activity

Vinyl hydrogen succinate (VHS) is an organic compound derived from succinic acid, possessing a vinyl group that enhances its reactivity and potential biological applications. This article delves into the biological activities of VHS, focusing on its mechanisms, effects, and implications in various biological contexts.

This compound has the molecular formula C6H8O4C_6H_8O_4 and is characterized by the presence of both a vinyl group and a succinate moiety. This unique structure allows VHS to participate in various biochemical reactions, influencing metabolic pathways and cellular signaling.

Mechanisms of Biological Activity

  • Metabolic Regulation :
    • VHS can influence metabolic pathways by modulating the activity of enzymes involved in the citric acid cycle. This is particularly relevant in conditions of metabolic stress where succinate accumulation occurs, leading to altered energy production and reactive oxygen species (ROS) generation .
  • Cell Signaling :
    • As a signaling molecule, VHS can activate various receptors, including GPR91, which mediates responses in adipocytes and liver cells. In adipocytes, it inhibits lipolysis, while in liver cells, it promotes fibrogenesis under hypoxic conditions .
  • Gene Expression :
    • VHS affects gene expression through the stabilization of hypoxia-inducible factor 1-alpha (HIF1α). By inhibiting prolyl hydroxylases, VHS mimics hypoxic conditions, leading to the transcription of genes involved in angiogenesis and metabolism even under normoxic conditions .

Inflammation and Immune Response

VHS has been implicated in the regulation of inflammatory responses. It enhances the function of dendritic cells and macrophages by stabilizing HIF1α, which leads to increased production of pro-inflammatory cytokines such as interleukin-1β. This suggests a role for VHS in modulating immune responses during metabolic stress or inflammation .

Case Studies

  • Case Study 1: Adipocyte Function : Research demonstrated that increased levels of succinate in adipocytes led to reduced lipolysis via GPR91 signaling. This finding highlights the potential for VHS in obesity-related metabolic disorders .
  • Case Study 2: Liver Fibrosis : In models of liver injury, succinate accumulation was shown to activate hepatic stellate cells through GPR91, promoting fibrogenesis. This suggests that VHS could be a target for therapeutic interventions in liver diseases .

Research Findings

Recent studies have revealed several key findings regarding the biological activity of VHS:

Study FocusFindingsReference
Metabolic Pathway RegulationVHS influences succinate dehydrogenase activity, affecting ROS production and energy metabolism
Immune ModulationStabilization of HIF1α leads to increased cytokine production in macrophages
Adipocyte SignalingInhibition of lipolysis through GPR91 activation

Properties

CAS No.

44912-22-3

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4-ethenoxy-4-oxobutanoic acid

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h2H,1,3-4H2,(H,7,8)

InChI Key

LYHBGVUSOICOJU-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CCC(=O)O

Origin of Product

United States

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